Ioxynil

Description

RN given refers to parent cpd; structure

Structure

3D Structure

Properties

IUPAC Name |

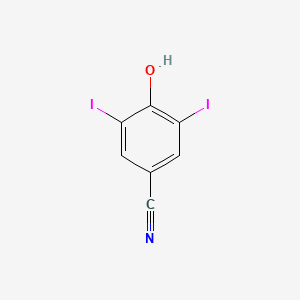

4-hydroxy-3,5-diiodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXQIUSYPAHGNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I2NO | |

| Record name | IOXYNIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0900 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2961-62-8 (hydrochloride salt) | |

| Record name | Ioxynil [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022161 | |

| Record name | Ioxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [ICSC] Technical product is cream solid; Decomposed by sunlight and ultraviolet light; [HSDB] Powder; [MSDSonline], ODOURLESS COLOURLESS CRYSTALS. | |

| Record name | Ioxynil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3795 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | IOXYNIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0900 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes at circa 140 °C/0.1 mm Hg | |

| Record name | BANTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBILITY IN WATER @ 20-25 °C: 22% /LITHIUM SALT/; 14% /SODIUM SALT/; 10.7% /POTASSIUM SALT/, SOLUBILITY IN WATER: 0.005% @ 20 °C; IN CYCLOHEXANONE: 14%; IN DIMETHYLFORMAMIDE: 74%, SLIGHTLY SOL IN CHLOROFORM; SOL IN ETHER, AT 25 °C: IN ACETONE MORE THAN 10 G/100 ML; IN BENZENE 1.1 G/100 ML; IN CARBON TETRACHLORIDE 0.14 G/100 ML; IN METHANOL 3.3 G/100 ML; IN WATER 130 PPM, In water 50 mg/l (25 °C). In acetone 70, ethanol, methanol 20, cyclohexanone 140, tetrahydrofuran 340, dimethylformamide 740, chloroform 10, carbon tetrachloride <1 (all in g/l, 25 °C), Solubility in water: none | |

| Record name | BANTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IOXYNIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0900 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000014 [mmHg], Vapor pressure: 2.77X10-5 mm Hg at 105 °C /Octanoate/, Less than 1 mPa at 20 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | Ioxynil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3795 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BANTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IOXYNIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0900 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystalline solid | |

CAS No. |

1689-83-4 | |

| Record name | Ioxynil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ioxynil [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ioxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ioxynil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOXYNIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y734M4V9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BANTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IOXYNIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0900 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

212-213 °C, CREAM POWDER; FAINT PHENOLIC ODOR; MELTING POINT: 200 °C /TECHNICAL PRODUCT/ | |

| Record name | BANTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IOXYNIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0900 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Photosynthesis-Inhibiting Mechanism of Ioxynil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ioxynil, a nitrile herbicide, is a potent inhibitor of photosynthesis, primarily targeting Photosystem II (PSII). This technical guide delineates the core mechanisms of this compound's inhibitory action. It competitively binds to the QB-binding site on the D1 protein within the PSII reaction center, thereby blocking the electron transport chain. This disruption leads to the formation of reactive oxygen species (ROS), initiating lipid peroxidation and culminating in rapid cellular necrosis. Furthermore, this compound acts as an uncoupler of oxidative phosphorylation, dissipating the proton gradient necessary for ATP synthesis. This dual-action mechanism contributes to its high herbicidal efficacy. This document provides a comprehensive overview of this compound's mechanism, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and visual representations of the involved pathways and workflows.

Introduction to this compound and Photosynthesis Inhibition

This compound (4-hydroxy-3,5-diiodobenzonitrile) is a selective post-emergence herbicide used to control broadleaf weeds.[1] Its primary mode of action is the inhibition of photosynthesis, a fundamental process in plants for converting light energy into chemical energy.[2][3] Photosynthesis inhibitors that target Photosystem II are a major class of herbicides, and this compound is a classic example of a "phenol-type" inhibitor.[4] Understanding the precise molecular interactions of such herbicides is crucial for the development of new, more selective, and effective compounds, as well as for managing herbicide resistance.

Core Mechanism of Action: Inhibition of Photosystem II

The principal target of this compound is the Photosystem II (PSII) complex, a multi-subunit protein embedded in the thylakoid membranes of chloroplasts.[5] PSII is responsible for the light-driven oxidation of water and the reduction of plastoquinone, initiating the photosynthetic electron transport chain.

Binding to the D1 Protein

This compound acts by binding to the D1 protein, a core subunit of the PSII reaction center. Specifically, it competes with plastoquinone (PQ) for the QB binding site. The D1 protein facilitates the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB. By occupying the QB site, this compound physically obstructs the binding of plastoquinone, thereby interrupting the electron flow.

Interruption of the Electron Transport Chain

The binding of this compound to the D1 protein effectively blocks the electron transport from QA to QB. This blockage leads to an accumulation of reduced QA (QA-) and prevents the re-oxidation of the primary electron donor of PSII, P680+. The interruption of electron flow halts the production of ATP and NADPH, which are essential for carbon fixation. However, the rapid phytotoxic effects of this compound are not primarily due to starvation but rather to the generation of damaging reactive molecules.

Formation of Reactive Oxygen Species (ROS) and Cellular Damage

The blockage of the electron transport chain leads to the formation of highly reactive triplet chlorophyll and singlet oxygen. These reactive oxygen species (ROS) initiate a cascade of destructive events, including lipid peroxidation, which damages cell membranes. This membrane damage results in leakage of cellular contents, leading to rapid leaf bleaching (chlorosis), desiccation, and tissue death (necrosis).

Caption: this compound competitively binds to the QB site on the D1 protein of Photosystem II, blocking electron transport and leading to cellular damage.

Secondary Mechanism: Uncoupling of Oxidative Phosphorylation

In addition to its primary action on PSII, this compound also functions as an uncoupler of oxidative phosphorylation. As a lipophilic weak acid, this compound can act as a protonophore, shuttling protons across the inner mitochondrial membrane. This dissipates the proton motive force that is essential for ATP synthase to produce ATP. This uncoupling of electron transport from ATP synthesis further contributes to the overall energy depletion and phytotoxicity in the plant.

Caption: this compound acts as a protonophore, dissipating the proton gradient across the mitochondrial inner membrane and uncoupling oxidative phosphorylation.

Quantitative Analysis of this compound Activity

The inhibitory potency of herbicides is typically quantified by the concentration required to inhibit a biological process by 50% (IC50) or by the inhibitor constant (Ki), which reflects the binding affinity to the target protein. While specific IC50 and Kd values for this compound can vary depending on the experimental conditions and the plant species, it is known to be a highly potent inhibitor. For comparative purposes, data for other common PSII inhibitors are provided below.

| Herbicide | Target | System | IC50 (µM) | Ki (µM) | Reference |

| This compound | Photosystem II | Not Specified | - | ~16 | |

| Diuron | Photosystem II | Pea Thylakoids | 0.033 | - | |

| Atrazine | Photosystem II | Pea Thylakoids | 0.19 | - | |

| Terbutryn | Photosystem II | Pea Thylakoids | 0.027 | - |

Note: Quantitative data for this compound is not as readily available in the provided search results as for other herbicides. The Ki value presented is from a study on a copper complex and should be interpreted with caution.

Experimental Protocols for Assessing this compound's Mechanism of Action

Several biophysical techniques are employed to study the effects of herbicides on PSII. Below are detailed protocols for three key experimental approaches.

Chlorophyll a Fluorescence Measurement

This non-invasive technique measures the fluorescence emitted by chlorophyll a, which is inversely related to the efficiency of photochemical quenching. Inhibition of PSII electron transport by this compound leads to a characteristic increase in chlorophyll fluorescence.

Protocol:

-

Plant Material and Treatment: Grow plants (e.g., spinach, pea) under controlled conditions. Apply this compound at various concentrations to the leaves or the growth medium.

-

Dark Adaptation: Before measurement, dark-adapt the leaves for at least 20-30 minutes to ensure all PSII reaction centers are open.

-

Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer.

-

Measure the minimal fluorescence (Fo) with a weak measuring beam.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

-

Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo) / Fm).

-

-

Data Analysis: A decrease in the Fv/Fm ratio indicates PSII inhibition. Plot the Fv/Fm values against the logarithm of the this compound concentration to determine the IC50.

Caption: Experimental workflow for assessing PSII inhibition using chlorophyll a fluorescence measurements.

Oxygen Evolution Measurement

This method directly measures the rate of photosynthetic oxygen evolution, which is a direct indicator of PSII activity.

Protocol:

-

Isolation of Thylakoids: Isolate thylakoid membranes from fresh plant leaves (e.g., spinach) using differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or ferricyanide).

-

Measurement: Use a Clark-type oxygen electrode to measure the rate of oxygen evolution.

-

Add the thylakoid suspension to the reaction buffer in the electrode chamber.

-

Add various concentrations of this compound and incubate.

-

Illuminate the sample with saturating light and record the rate of oxygen production.

-

-

Data Analysis: The rate of oxygen evolution will decrease with increasing this compound concentration. Plot the inhibition of oxygen evolution against the this compound concentration to determine the IC50.

Thermoluminescence

Thermoluminescence is a sensitive technique that measures the light emitted upon heating a pre-illuminated sample. The characteristics of the emitted light (glow curve) provide information about the redox state of PSII components.

Protocol:

-

Sample Preparation: Use isolated thylakoids or leaf discs.

-

Illumination: Expose the sample to a single saturating flash or a series of flashes at a low temperature (e.g., -5°C) to induce charge separation in PSII.

-

Heating and Measurement: Rapidly cool the sample to a very low temperature (e.g., -40°C) to trap the charge-separated state. Then, warm the sample at a constant rate in the dark while measuring the emitted light with a photomultiplier tube.

-

Data Analysis: The resulting glow curve will have several peaks. The B-band, typically appearing around 30°C, is associated with the recombination of the S2/S3 states of the oxygen-evolving complex with QB-. In the presence of this compound, which blocks the QB site, the B-band is replaced by a Q-band at a lower temperature (around 10°C), corresponding to the recombination of S2 with QA-.

Conclusion

This compound is a highly effective herbicide with a well-defined mechanism of action centered on the inhibition of Photosystem II. By competitively binding to the QB site on the D1 protein, it disrupts the photosynthetic electron transport chain, leading to the formation of destructive reactive oxygen species and rapid cell death. Its secondary action as an uncoupler of oxidative phosphorylation further contributes to its phytotoxicity. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other PSII-inhibiting herbicides, facilitating the development of novel and improved weed management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of photosynthetic electron transport in isolated spinach chloroplasts by two 1,3,4-thiadiazolyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

An In-depth Technical Guide to the Chemical Properties of 4-hydroxy-3,5-diiodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-hydroxy-3,5-diiodobenzonitrile, a compound widely known by its common name, Ioxynil. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this molecule. It covers its identification, physicochemical characteristics, synthesis, purification, and spectroscopic data. Furthermore, this guide details its primary biological mechanism of action as a herbicide and provides relevant toxicological data. All quantitative information is presented in structured tables for clarity and ease of comparison. Experimental protocols for key analytical methods are also included, alongside visual diagrams to illustrate reaction pathways and biological mechanisms.

Introduction

4-hydroxy-3,5-diiodobenzonitrile, or this compound, is a selective contact herbicide belonging to the nitrile class of compounds.[1] First introduced in 1966, it is primarily used for the post-emergence control of broadleaf weeds in various agricultural settings, including cereal crops and onions.[2][3] Its herbicidal activity stems from its ability to disrupt photosynthesis in susceptible plants.[2] Beyond its agricultural applications, the unique chemical structure of 4-hydroxy-3,5-diiodobenzonitrile makes it a subject of interest for researchers in medicinal chemistry and drug development. This guide aims to consolidate the available technical data on this compound to facilitate further research and application.

Chemical and Physical Properties

The fundamental chemical and physical properties of 4-hydroxy-3,5-diiodobenzonitrile are summarized in the tables below. These properties are crucial for its handling, formulation, and understanding its behavior in various chemical and biological systems.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 4-hydroxy-3,5-diiodobenzonitrile[3] |

| Common Name | This compound |

| CAS Number | 1689-83-4 |

| Molecular Formula | C₇H₃I₂NO |

| Molecular Weight | 370.91 g/mol |

| InChI Key | NRXQIUSYPAHGNM-UHFFFAOYSA-N |

| SMILES | N#CC1=CC(I)=C(O)C(I)=C1 |

Physicochemical Properties

| Property | Value |

| Appearance | Colorless crystalline solid, though the technical product is often a cream-colored powder. |

| Odor | Odorless to weak phenolic smell. |

| Melting Point | 212-213 °C |

| Boiling Point | Sublimes at approximately 140 °C under a vacuum of 0.1 mmHg. |

| Solubility in Water | 50 mg/L at 25 °C |

| Solubility in Organic Solvents | - Acetone: 70 g/L- Methanol: 20 g/L- Dimethylformamide: 740 g/L- Cyclohexane: 140 g/L- Tetrahydrofuran: 340 g/L- Benzene: 5 g/L |

| Vapor Pressure | <0.001 Pa |

| Stability | Decomposes in the presence of sunlight and UV light but is stable to acids and bases. |

Synthesis and Purification

Synthesis Protocol: Iodination of 4-hydroxybenzonitrile

The following is a proposed experimental protocol adapted from a similar synthesis of 3,5-diiodosalicylic acid.

Reaction Scheme:

Materials:

-

4-hydroxybenzonitrile

-

Iodine monochloride (ICl)

-

Glacial acetic acid

-

Sodium sulfite (5% aqueous solution)

-

Acetone

-

Deionized water

Procedure:

-

In a beaker equipped with a mechanical stirrer, dissolve 4-hydroxybenzonitrile in glacial acetic acid.

-

With continuous stirring, add a solution of iodine monochloride (2 molar equivalents) in glacial acetic acid.

-

Add water to the reaction mixture to precipitate the crude product.

-

Gradually heat the mixture with stirring to approximately 80°C and maintain this temperature for about 20 minutes.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by filtration through a Büchner funnel.

-

Wash the precipitate with glacial acetic acid, followed by water. If the solid has a purplish tint due to the presence of free iodine, wash with a 5% sodium sulfite solution until the color disappears, followed by a final wash with water.

Purification Protocol: Recrystallization

The crude 4-hydroxy-3,5-diiodobenzonitrile can be purified by recrystallization to obtain a product of higher purity.

Procedure:

-

Dissolve the crude solid in a minimal amount of hot acetone.

-

Filter the hot solution by gravity to remove any insoluble impurities.

-

Slowly add water to the filtrate with shaking until a fine, flocculent precipitate forms.

-

Collect the purified crystals by suction filtration.

-

Wash the crystals with water and dry them thoroughly.

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-hydroxy-3,5-diiodobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The PubChem database indicates the availability of ¹H and ¹³C NMR spectra for 4-hydroxy-3,5-diiodobenzonitrile. Due to the symmetrical nature of the molecule, a simple NMR spectrum is expected.

¹H NMR: A single peak is anticipated for the two equivalent aromatic protons. The chemical shift of the phenolic proton is variable and depends on the solvent and concentration.

¹³C NMR: The spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule: the carbon bearing the cyano group, the two equivalent carbons bearing the iodine atoms, the two equivalent aromatic carbons bearing hydrogen atoms, and the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy

The NIST WebBook provides an IR spectrum for 4-hydroxy-3,5-diiodobenzonitrile. Key characteristic absorption bands are expected for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3600-3200 | O-H | Stretching (phenolic) |

| ~2230-2210 | C≡N | Stretching (nitrile) |

| ~1600-1450 | C=C | Stretching (aromatic ring) |

| ~1300-1100 | C-O | Stretching (phenol) |

| Below 800 | C-I | Stretching |

Mass Spectrometry (MS)

The mass spectrum of 4-hydroxy-3,5-diiodobenzonitrile is available on the NIST WebBook. The molecular ion peak ([M]⁺) is expected at m/z 371, corresponding to the molecular weight of the compound.

Fragmentation Pattern: The fragmentation pattern in mass spectrometry can provide valuable structural information. For 4-hydroxy-3,5-diiodobenzonitrile, common fragmentation pathways may include the loss of the cyano group (-CN), the hydroxyl group (-OH), and iodine atoms (-I).

Biological Activity and Mechanism of Action

Herbicidal Activity

This compound is a potent inhibitor of photosynthesis in susceptible broadleaf weeds. Its primary mode of action is the disruption of photosynthetic electron transport at photosystem II (PSII). It also acts as an uncoupler of oxidative phosphorylation. This dual action leads to a rapid cessation of energy production in the plant, resulting in chlorosis and necrosis of the plant tissues.

Signaling Pathway: Inhibition of Photosystem II

The following diagram illustrates the inhibitory effect of 4-hydroxy-3,5-diiodobenzonitrile on the photosynthetic electron transport chain.

Toxicological and Safety Information

4-hydroxy-3,5-diiodobenzonitrile is classified as toxic if swallowed and is a suspected human reproductive toxicant. It is also very toxic to aquatic life with long-lasting effects.

Acute Toxicity Data

| Test | Species | Route | Value |

| LD₅₀ | Rat | Oral | 110 mg/kg |

| LD₅₀ | Rat | Dermal | >2000 mg/kg |

| LC₅₀ | Rat | Inhalation | 1.1 mg/L (4h) |

| LC₅₀ | Fish | - | 3-10 mg/L |

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| GHS06, GHS08, GHS09 | Danger | H301: Toxic if swallowedH361d: Suspected of damaging the unborn childH410: Very toxic to aquatic life with long lasting effects |

Experimental Protocols for Analysis

High-Performance Liquid Chromatography (HPLC) for Residue Analysis

This protocol is adapted from a method for the determination of this compound in water.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV Detector

-

C18 reverse-phase column

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

Procedure:

-

Sample Preparation: For water samples, acidification to pH 2-3 may be required, followed by solid-phase extraction (SPE) for pre-concentration.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (acidified with phosphoric acid) is typically used.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 280 nm

-

-

Quantification: A calibration curve is generated using standard solutions of 4-hydroxy-3,5-diiodobenzonitrile of known concentrations.

Conclusion

This technical guide has provided a detailed compilation of the chemical properties, synthesis, analysis, and biological activity of 4-hydroxy-3,5-diiodobenzonitrile (this compound). The structured presentation of quantitative data, along with detailed experimental protocols and visual diagrams, is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of the fundamental characteristics of this molecule is paramount for its safe handling, effective application, and for exploring its potential in new areas of chemical and biological research.

References

An In-depth Technical Guide to the Discovery and Synthesis of Ioxynil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ioxynil (4-hydroxy-3,5-diiodobenzonitrile) is a selective post-emergence herbicide valued for its rapid contact action against a wide spectrum of broadleaf weeds. Discovered in 1963 through independent research efforts, it quickly became a significant tool in agriculture, particularly for cereal crops. This technical guide provides a comprehensive overview of the history, synthesis, and mechanism of action of this compound. It includes detailed experimental protocols for its synthesis and analysis, quantitative data on its physicochemical and toxicological properties, and visualizations of its synthetic pathway and mode of action to support researchers and professionals in the field.

Discovery and History

The herbicidal properties of this compound were independently discovered in 1963 by three separate research groups: a team led by Professor R.L. Wain at Wye College in the UK, scientists at May & Baker Ltd. in England, and researchers at Amchem Products Inc. in the United States.[1] Professor Wain's research was driven by the theory of replacing nitro groups in dinitrophenol herbicides with nitrile groups, leading to the synthesis of halogenated hydroxybenzonitriles.[1] The di-iodo-substituted compound, later named this compound, demonstrated the highest herbicidal activity among the synthesized analogues.[1]

Commercialization followed swiftly after its discovery. This compound was patented in 1963 and commercially introduced in 1966.[2] By 1968, it was registered for use in numerous countries across Europe, North America, and other parts of the world under various trade names, including 'Actril' and 'Buctril'.[2] Formulations often contain this compound in its phenolic form or as an ester, such as this compound octanoate, to improve its properties for application.

Physicochemical and Toxicological Properties

This compound is a colorless, crystalline solid with a faint phenolic odor. It is sparingly soluble in water but more soluble in organic solvents. The key physicochemical and toxicological data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 4-hydroxy-3,5-diiodobenzonitrile |

| CAS Number | 1689-83-4 |

| Molecular Formula | C₇H₃I₂NO |

| Molar Mass | 370.91 g/mol |

| Melting Point | 212-213 °C |

| Water Solubility | 50 mg/L (at 25 °C) |

| Vapor Pressure | <1 x 10⁻³ mPa (at 20 °C) |

| log Kₒw | 3.74 |

Table 2: Toxicological Data for this compound

| Test | Species | Value |

| Acute Oral LD₅₀ | Rat | 110 mg/kg |

| Acute Dermal LD₅₀ | Rat | >2000 mg/kg |

| Acute Inhalation LC₅₀ (4h) | Rat | 0.38 mg/L |

| Aquatic Toxicity (96h LC₅₀) | Rainbow Trout | 2.8 mg/L |

Synthesis of this compound and its Derivatives

The commercial synthesis of this compound is a two-step process that begins with the readily available starting material, 4-hydroxybenzonitrile. This is followed by an optional esterification step to produce derivatives like this compound octanoate.

Synthesis of this compound (4-hydroxy-3,5-diiodobenzonitrile)

The core of this compound synthesis is the electrophilic iodination of 4-hydroxybenzonitrile at the ortho positions to the hydroxyl group.

Experimental Protocol: Iodination of 4-hydroxybenzonitrile

Materials:

-

4-hydroxybenzonitrile

-

Iodine monochloride (ICl) or Iodine (I₂) and an oxidizing agent

-

Suitable solvent (e.g., glacial acetic acid, water)

-

Base (e.g., sodium hydroxide) for pH adjustment and workup

-

Acid (e.g., hydrochloric acid) for workup

Procedure:

-

Dissolve 4-hydroxybenzonitrile in the chosen solvent in a reaction vessel equipped with a stirrer and temperature control.

-

Slowly add the iodinating agent (e.g., a solution of iodine monochloride in the same solvent) to the reaction mixture while maintaining a specific temperature (typically ambient to slightly elevated). The molar ratio of iodinating agent to 4-hydroxybenzonitrile is crucial and should be slightly above 2:1 to ensure di-iodination.

-

Stir the reaction mixture for a predetermined period until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is quenched, often by the addition of a reducing agent (e.g., sodium thiosulfate) to remove any excess iodine.

-

The product is then isolated. This may involve precipitation by adding water, followed by filtration.

-

The crude this compound is purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture), to yield a product of high purity.

Expected Yield: The yield of this reaction is typically high, often exceeding 90%.

Synthesis of this compound Octanoate

For certain applications, this compound is converted to its octanoate ester to modify its physical properties and enhance its herbicidal efficacy.

Experimental Protocol: Esterification of this compound

Materials:

-

This compound

-

Octanoyl chloride

-

A suitable base (e.g., pyridine or triethylamine) to act as a catalyst and acid scavenger

-

An inert solvent (e.g., toluene, dichloromethane)

Procedure:

-

Suspend or dissolve this compound in the inert solvent in a reaction vessel.

-

Add the base to the mixture.

-

Slowly add octanoyl chloride to the reaction mixture, typically at a controlled temperature to manage the exothermic reaction.

-

Stir the mixture at ambient or slightly elevated temperature for several hours until the reaction is complete, as monitored by TLC or HPLC.

-

After the reaction, the mixture is washed with water and dilute acid to remove the base and its salt.

-

The organic layer is then washed with a dilute base (e.g., sodium bicarbonate solution) to remove any unreacted this compound.

-

The organic solvent is removed under reduced pressure to yield the crude this compound octanoate.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Expected Yield: Esterification reactions of this type generally proceed with high yields.

Mechanism of Action

This compound is a potent inhibitor of photosynthesis in susceptible plant species. Its primary mode of action is the disruption of photosynthetic electron transport at Photosystem II (PSII).

This compound binds to the D1 protein of the PSII complex, specifically at the binding site of the secondary quinone electron acceptor, Q₈. This binding is competitive with plastoquinone, the native molecule that shuttles electrons away from PSII. By blocking the Q₈ binding site, this compound effectively halts the flow of electrons, leading to a rapid buildup of highly energetic molecules and the generation of reactive oxygen species. This oxidative stress causes rapid cellular damage, leading to the characteristic symptoms of chlorosis and necrosis observed in treated plants.

In addition to its primary effect on photosynthesis, this compound also acts as an uncoupler of oxidative phosphorylation, further disrupting the energy balance within the plant cells.

Experimental Protocol: Herbicidal Activity Assay (Chlorophyll Fluorescence)

Chlorophyll fluorescence is a sensitive and non-invasive technique used to assess the photosynthetic performance of plants and is an excellent method for quantifying the inhibitory effects of herbicides like this compound.

Materials:

-

Susceptible plant species (e.g., Sinapis alba - white mustard) grown under controlled conditions.

-

This compound solutions of varying concentrations.

-

A modulated chlorophyll fluorometer.

-

Leaf clips.

Procedure:

-

Plant Treatment: Apply this compound solutions of different concentrations to the leaves of the test plants. Include a control group treated with a blank solution (without this compound).

-

Dark Adaptation: After a set incubation period (e.g., 24 hours), detach a leaf from a treated plant and place it in a dark-adapting leaf clip for a period of at least 20-30 minutes. This ensures that all reaction centers of PSII are in an "open" state.

-

Measurement: Place the leaf clip with the dark-adapted leaf into the measurement head of the chlorophyll fluorometer.

-

Fluorescence Induction: Subject the leaf to a saturating pulse of light. The fluorometer will record the fluorescence induction curve, from which key parameters can be derived.

-

Data Analysis: The most common parameter used to assess PSII efficiency is the maximum quantum yield of PSII (Fv/Fm), calculated as (Fm - Fo) / Fm, where Fo is the minimal fluorescence and Fm is the maximal fluorescence. A decrease in the Fv/Fm value indicates stress on the photosynthetic apparatus.

-

Dose-Response Curve: Plot the Fv/Fm values against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, the IC₅₀ value (the concentration of this compound that causes 50% inhibition of PSII activity) can be determined.

Analytical Methods for this compound

The analysis of this compound in various matrices, including technical products, formulations, and environmental samples, is crucial for quality control and regulatory purposes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound.

Experimental Protocol: HPLC Analysis of this compound

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column.

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (with a small amount of acid, e.g., phosphoric acid, to ensure the phenolic group is protonated). The exact ratio is optimized to achieve good separation. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

-

Detection Wavelength: this compound has a UV absorbance maximum around 230-240 nm, which is a suitable wavelength for detection.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve a known amount of the sample containing this compound in the mobile phase. For residue analysis in complex matrices like soil or plant tissue, an extraction and clean-up step is required prior to HPLC analysis.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. The concentration of this compound in the sample can then be determined from its peak area using the calibration curve.

Conclusion

This compound has a long and successful history as a selective herbicide, owing to its potent and rapid mode of action. Its synthesis from readily available starting materials is efficient and high-yielding. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals involved in the study, synthesis, and application of this compound and related compounds. The understanding of its mechanism of action continues to be relevant for the development of new herbicidal molecules and for managing the evolution of weed resistance.

References

An In-depth Technical Guide to Ioxynil as a Photosystem II (PSII) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ioxynil, a nitrile herbicide, is a potent inhibitor of Photosystem II (PSII), the water-plastoquinone oxidoreductase complex in oxygenic photosynthesis. Its herbicidal activity stems from its ability to bind to the D1 protein of the PSII reaction center, thereby blocking the electron transport chain. This guide provides a comprehensive technical overview of this compound's mechanism of action, its binding affinity, and the downstream physiological consequences of PSII inhibition. Detailed experimental protocols for studying this compound's effects and visualizations of the relevant biological and experimental pathways are included to support researchers in this field.

Mechanism of Action

This compound belongs to the group of phenolic herbicides that act by disrupting photosynthetic electron flow at the acceptor side of PSII. The primary site of action for this compound is the Q_B binding niche on the D1 protein, a core component of the PSII reaction center.

By binding to this site, this compound competitively inhibits the binding of plastoquinone (PQ), the native electron acceptor. This blockage of the Q_B site prevents the transfer of electrons from the primary quinone acceptor, Q_A, to PQ. The interruption of the photosynthetic electron transport chain leads to a cascade of events:

-

Inhibition of CO2 Fixation: The lack of electron flow prevents the generation of ATP and NADPH, which are essential for the Calvin cycle and the fixation of carbon dioxide.

-

Generation of Reactive Oxygen Species (ROS): The blockage of electron transport leads to the over-reduction of the photosynthetic electron transport chain and the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.

-

Oxidative Stress and Cellular Damage: The accumulation of ROS causes significant oxidative stress, leading to lipid peroxidation, membrane damage, protein degradation, and ultimately, cell death.

The mode of action of this compound is similar to that of other well-known PSII-inhibiting herbicides like DCMU and atrazine. However, studies suggest that phenolic herbicides like this compound, in their deprotonated state, may interact directly with the histidine residue His-215 of the D1 protein.

Quantitative Data

The inhibitory potency of this compound on PSII activity has been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | Value | Species/System | Reference |

| EC50 | 0.16 µM | Not specified in the provided abstract | [1] |

EC50 (Half maximal effective concentration) represents the concentration of this compound that causes a 50% reduction in a measured biological activity, such as oxygen evolution or variable chlorophyll fluorescence.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on Photosystem II.

Chlorophyll a Fluorescence Measurement

Chlorophyll fluorescence is a non-invasive technique used to assess the efficiency of PSII photochemistry. Inhibition of electron transport by this compound leads to characteristic changes in the fluorescence induction curve (OJIP transient).

Objective: To determine the effect of this compound on the photochemical efficiency of PSII.

Materials:

-

Plant leaves or isolated thylakoids

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

Dark adaptation clips

-

A pulse-amplitude-modulation (PAM) fluorometer

-

Buffer solution (e.g., Tricine buffer, pH 7.8, containing sorbitol, MgCl2, and NaCl) for thylakoid measurements

Procedure:

-

Sample Preparation:

-

For intact leaves, dark-adapt the area to be measured for at least 20-30 minutes using dark adaptation clips.

-

For isolated thylakoids, suspend them in the buffer to a final chlorophyll concentration of 10-20 µg/mL.

-

-

This compound Treatment:

-

For leaves, this compound can be applied as a spray or by floating leaf discs on solutions of varying this compound concentrations.

-

For isolated thylakoids, add different concentrations of this compound to the suspension and incubate for a specific period (e.g., 5-15 minutes) in the dark. A solvent control (containing the same concentration of the solvent used for the this compound stock) should be included.

-

-

Measurement:

-

Place the leaf clip or the cuvette with the thylakoid suspension in the PAM fluorometer.

-

Measure the initial fluorescence (F_o) by applying a weak measuring light.

-

Apply a saturating pulse of light to measure the maximum fluorescence (F_m).

-

The variable fluorescence (F_v) is calculated as F_m - F_o.

-

The maximum quantum yield of PSII photochemistry (F_v/F_m) is then determined.

-

-

Data Analysis:

-

Plot the F_v/F_m values against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in F_v/F_m.

-

Oxygen Evolution Assay

This assay directly measures the rate of photosynthetic oxygen evolution, which is a direct measure of the overall activity of the water-splitting and electron transport processes in PSII.

Objective: To quantify the inhibitory effect of this compound on the rate of photosynthetic oxygen evolution.

Materials:

-

Isolated thylakoids

-

This compound stock solution

-

Clark-type oxygen electrode or an optical oxygen sensor

-

Reaction buffer (e.g., HEPES buffer, pH 7.5, containing sorbitol, MgCl2, and NaCl)

-

Artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone, DCBQ, or potassium ferricyanide)

Procedure:

-

Thylakoid Preparation: Isolate thylakoids from fresh plant material (e.g., spinach) and determine the chlorophyll concentration.

-

Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Reaction Setup:

-

Add the reaction buffer to the electrode chamber and equilibrate to the desired temperature (e.g., 25°C).

-

Add the artificial electron acceptor to the buffer.

-

Add the thylakoid suspension to the chamber to a final chlorophyll concentration of 10-20 µg/mL.

-

-

This compound Treatment:

-

Record the baseline rate of oxygen evolution in the dark.

-

Illuminate the sample with a saturating light source and record the rate of light-dependent oxygen evolution.

-

Add different concentrations of this compound to the chamber and incubate for a few minutes in the dark.

-

Measure the rate of oxygen evolution in the light after each addition of this compound.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of oxygen evolution for each this compound concentration compared to the control (no this compound).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Thermoluminescence Measurement

Thermoluminescence is a technique that measures the light emitted from a sample upon heating after it has been exposed to light at a low temperature. The resulting "glow curve" provides information about the redox state of different components of the PSII electron transport chain.

Objective: To investigate the effect of this compound on the charge recombination reactions within PSII.

Materials:

-

Isolated thylakoids

-

This compound stock solution

-

Thermoluminescence apparatus

-

Cryoprotectant (e.g., glycerol or ethylene glycol)

Procedure:

-

Sample Preparation: Suspend isolated thylakoids in a buffer containing a cryoprotectant.

-

This compound Treatment: Add this compound to the thylakoid suspension and incubate in the dark.

-

Illumination: Cool the sample to a low temperature (e.g., -10°C) and illuminate it with a saturating flash of light to induce charge separation in PSII.

-

Heating and Measurement: Heat the sample at a constant rate (e.g., 20°C/min) in the dark and measure the emitted light as a function of temperature.

-

Data Analysis:

-

Analyze the resulting thermoluminescence glow curve. The peak positions and intensities of the different bands (e.g., the B-band and the Q-band) provide information about the stability of the charge-separated states.

-

In the presence of PSII inhibitors like this compound, the B-band (originating from S2/S3 Q_B- recombination) is typically replaced by the Q-band (from S2Q_A- recombination) at a lower temperature.

-

Signaling Pathways and Downstream Effects

The inhibition of PSII by this compound triggers a series of downstream signaling events, primarily mediated by the production of ROS.

Reactive Oxygen Species (ROS) Signaling

The over-reduction of the electron transport chain due to the blockage at the Q_B site leads to the formation of singlet oxygen (¹O₂) and superoxide radicals (O₂⁻). These ROS molecules are highly reactive and can initiate a cascade of signaling events. ROS can act as signaling molecules that regulate the expression of various genes, including those involved in stress responses and antioxidant defense.

Antioxidant Gene Expression

To counteract the damaging effects of ROS, plants activate their antioxidant defense systems. This involves the upregulation of genes encoding antioxidant enzymes such as:

-

Superoxide dismutase (SOD): Catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide.

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

-

Ascorbate peroxidase (APX): Reduces hydrogen peroxide to water using ascorbate as a specific electron donor.

-

Glutathione reductase (GR): Reduces the oxidized form of glutathione.

Studies on other herbicides that induce oxidative stress have shown that the expression of these antioxidant genes is significantly increased upon treatment. It is highly probable that this compound treatment elicits a similar response.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Oxidative Stress

Caption: this compound-induced ROS signaling pathway in plants.

Experimental Workflow for this compound IC50 Determination using Chlorophyll Fluorescence

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of PSII Inhibition and Downstream Effects

Caption: Logical cascade of this compound's effects in plants.

References

An In-Depth Technical Guide to the Molecular Structure and Formula of Ioxynil (C₇H₃I₂NO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and analytical methodologies for the selective herbicide Ioxynil (C₇H₃I₂NO). It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the physicochemical properties of this compound, outlines its mechanism of action as a photosystem II inhibitor, and presents detailed experimental protocols for its synthesis and analysis. Quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of its molecular characteristics and interactions.

Introduction

This compound, chemically known as 4-hydroxy-3,5-diiodobenzonitrile, is a nitrile herbicide used for the post-emergence control of broadleaf weeds.[1][2] Its herbicidal activity stems from its ability to inhibit photosynthesis in target plants.[3] Understanding the precise molecular structure and properties of this compound is fundamental for its effective and safe use, as well as for the development of new derivatives with potentially enhanced or more specific activities. This guide provides an in-depth exploration of this compound's molecular characteristics, supported by experimental data and analytical protocols.

Molecular Structure and Chemical Formula

The chemical formula for this compound is C₇H₃I₂NO.[4] Its structure consists of a benzonitrile core substituted with a hydroxyl group at the fourth position and two iodine atoms at the third and fifth positions.[5] This specific arrangement of functional groups is crucial for its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its environmental fate, solubility, and interaction with biological systems.

| Property | Value | Reference(s) |

| IUPAC Name | 4-Hydroxy-3,5-diiodobenzonitrile | |

| Molecular Formula | C₇H₃I₂NO | |

| Molar Mass | 370.91 g/mol | |

| Appearance | Colorless crystalline solid | |

| Melting Point | 212-213 °C | |

| Water Solubility | 50 mg/L (at 25 °C) | |

| Vapor Pressure | <1.33 x 10⁻⁵ Pa (at 25 °C) | |

| pKa | 3.96 |

Mechanism of Action: Photosystem II Inhibition

This compound's primary mechanism of action is the inhibition of photosynthesis at Photosystem II (PSII). It competitively binds to the Q₈ binding site on the D1 protein of the PSII complex, thereby blocking the electron transport chain. This disruption leads to a buildup of highly reactive oxygen species, causing rapid cellular damage and ultimately leading to plant death.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound (4-Hydroxy-3,5-diiodobenzonitrile)

The synthesis of this compound typically involves the iodination of 4-hydroxybenzonitrile. A general procedure is outlined below, which can be adapted from methods used for similar halogenations of phenolic compounds.

Materials:

-

4-Hydroxybenzonitrile (p-cyanophenol)

-

Iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent

-

Glacial acetic acid

-

Water

-

Sodium sulfite solution (5%)

Procedure:

-

Dissolve 4-hydroxybenzonitrile in glacial acetic acid in a suitable reaction vessel equipped with a stirrer.

-

Slowly add a solution of iodine monochloride in glacial acetic acid to the stirred solution of 4-hydroxybenzonitrile.

-

After the addition is complete, add water to the reaction mixture to precipitate the product.

-

Heat the mixture with stirring to approximately 80°C for about 20-40 minutes.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitate by filtration.

-

Wash the crude product with acetic acid and then with water. If free iodine is present, wash with a 5% sodium sulfite solution until the color is discharged.

-

The crude this compound can be further purified by recrystallization from a suitable solvent, such as aqueous acetone.

Analytical Methods

Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in various matrices.

A common method for the analysis of this compound is reversed-phase HPLC with UV detection.

Instrumentation and Conditions:

-

Column: Spherisorb S5 Phenyl column (250 x 5 mm i.d.) or a C18 column.

-

Mobile Phase: A mixture of aqueous potassium dihydrogen orthophosphate (50 mmol/L, pH 3.5) and acetonitrile (3:1 by volume) or Methanol/Water (60/40).

-

Flow Rate: 1.8 mL/min.

-

Detection: UV at 240 nm or 237 nm.

-

Injection Volume: 10-20 µL.

Sample Preparation (for biological specimens):

-

To 100 µL of the sample (e.g., whole blood, plasma, urine), add 20 µL of an internal standard solution.

-

Add 200 µL of dilute hydrochloric acid in methanol and vortex for 30 seconds.

-

Centrifuge the mixture at 9950 x g for 2 minutes.

-

Inject a portion of the supernatant into the HPLC system.

GC-MS provides high sensitivity and selectivity for the analysis of this compound, often after a derivatization step to improve its volatility.

General GC-MS Parameters:

-

Injector: Splitless mode.

-

Injection Volume: 1 µL.

-

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 70°C, ramping up to 150°C, and then to 300°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, with scanning a mass range that includes the molecular ion and expected fragments of this compound.

Sample Preparation (QuEChERS method - general):

-

Homogenize the sample (e.g., soil, plant material).

-

Extract with acetonitrile.

-

Add extraction salts (e.g., magnesium sulfate, sodium chloride) and centrifuge.

-

The supernatant can be further cleaned up using dispersive solid-phase extraction (d-SPE) before analysis.

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be simple due to the symmetry of the molecule. A single signal for the two equivalent aromatic protons is anticipated. The chemical shift will be downfield due to the deshielding effects of the iodine atoms and the nitrile group. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The carbon atom of the nitrile group (C≡N) will appear at a characteristic downfield chemical shift. The carbon atoms attached to the iodine and hydroxyl groups will also have distinct chemical shifts.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted Ranges, ppm) |

| Aromatic-H: singlet | C-CN: 115-125 |

| OH: broad singlet | C-I: 80-90 |

| C-OH: 155-165 | |

| C-H: 130-140 | |

| C≡N: 110-120 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch | Phenolic hydroxyl |

| ~2230 (sharp, medium) | C≡N stretch | Nitrile |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~1200 | C-O stretch | Phenolic C-O |

| Below 800 | C-I stretch | Aryl iodide |

Mass Spectrometry (MS)

In electron ionization mass spectrometry, this compound will produce a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. The fragmentation pattern will show characteristic losses of iodine, HCN, and other fragments, which can be used for structural confirmation.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, chemical formula, and analytical methodologies for this compound. The presented data and protocols offer a valuable resource for researchers and professionals engaged in the study and application of this compound. The clear presentation of quantitative data and the visualization of key pathways and workflows are intended to facilitate a comprehensive understanding of this compound's chemical and biological characteristics. Further research can build upon this foundation to explore new derivatives and applications.

References

The Role of Ioxynil in Uncoupling Oxidative Phosphorylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ioxynil, a nitrile herbicide, is a potent metabolic disruptor that functions as an uncoupler of oxidative phosphorylation in mitochondria. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, its impact on cellular bioenergetics, and the downstream signaling consequences. Detailed experimental protocols for assessing its uncoupling effects are provided, along with a quantitative summary of its activity. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this compound's role as a mitochondrial uncoupler.

Introduction to this compound and Oxidative Phosphorylation

This compound (3,5-diiodo-4-hydroxybenzonitrile) is a member of the hydroxybenzonitrile class of herbicides. Its primary mode of action in plants is the inhibition of photosynthesis. However, in a broader biological context, this compound is recognized as a classical protonophoric uncoupler of oxidative phosphorylation.[1]

Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine triphosphate (ATP). This process occurs in the mitochondria and involves the electron transport chain (ETC) and chemiosmosis. The ETC establishes a proton gradient (proton-motive force) across the inner mitochondrial membrane, and the flow of protons back through ATP synthase drives the synthesis of ATP.

Uncoupling agents like this compound disrupt this linkage between the ETC and ATP synthesis. They are typically lipophilic weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient.[2] This leads to a futile cycle where the cell continues to consume oxygen and oxidize substrates at a high rate, but the energy is dissipated as heat rather than being captured in the form of ATP.[3]

Mechanism of Action: this compound as a Protonophore

The uncoupling activity of this compound stems from its chemical structure, which includes a phenolic hydroxyl group and a bulky, hydrophobic moiety.[2][4] This structure allows it to function as a protonophore, shuttling protons across the inner mitochondrial membrane and bypassing the ATP synthase complex.

The mechanism proceeds as follows:

-

Protonation: In the acidic environment of the mitochondrial intermembrane space, the phenolate anion of this compound becomes protonated.

-

Diffusion: The now neutral, lipophilic this compound molecule can readily diffuse across the inner mitochondrial membrane into the more alkaline mitochondrial matrix.

-

Deprotonation: Once in the matrix, the higher pH causes the this compound molecule to release its proton.

-

Return to the Intermembrane Space: The resulting phenolate anion, being negatively charged, is then driven back across the membrane to the positively charged intermembrane space by the membrane potential.

This cyclical transport of protons effectively short-circuits the proton-motive force, leading to a decrease in the mitochondrial membrane potential and a subsequent inhibition of ATP synthesis.

Quantitative Data on this compound's Uncoupling Activity

The potency of an uncoupling agent can be quantified by its effect on various mitochondrial parameters. The following table summarizes available quantitative data for this compound and its closely related analogue, Bromoxynil.

| Parameter | Compound | Value | Cell/System Type | Reference |

| EC50 | This compound | 0.16 µM | Submitochondrial particles | [Source not explicitly cited in provided snippets] |

| Respiratory Control Ratio (RCR) | Bromoxynil | 1.820 ± 0.181 (vs. control) | Isolated mouse liver mitochondria | |

| State 3 Respiration (S3) | Bromoxynil | 0.031 ± 0.008 nmol O₂/mg/min | Isolated mouse liver mitochondria | |

| State 4 Respiration (S4) | Bromoxynil | Not significantly different from control | Isolated mouse liver mitochondria | |

| Mitochondrial Membrane Potential | Bromoxynil | Decreased (diminished red fluorescence of JC-1) | Isolated mouse liver mitochondria |

Experimental Protocols for Assessing this compound's Uncoupling Activity

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol allows for the real-time measurement of mitochondrial respiration and the assessment of uncoupling activity by monitoring changes in OCR in response to this compound and other mitochondrial inhibitors.

Methodology:

-

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

-

Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine) and incubate in a non-CO₂ incubator for 1 hour.

-

Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO₂ 37°C incubator.

-

Compound Loading: Load the injection ports of the hydrated sensor cartridge with this compound, oligomycin (ATP synthase inhibitor), FCCP (a potent uncoupler for maximal respiration), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

-

Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR, then inject the compounds sequentially and measure the corresponding changes in OCR.

Expected Results:

-

This compound Injection: An increase in OCR, indicative of uncoupling.

-

Oligomycin Injection: A decrease in OCR, representing the ATP-linked respiration.

-

FCCP Injection: A further increase in OCR to maximal respiration.

-

Rotenone/Antimycin A Injection: A sharp decrease in OCR, revealing the non-mitochondrial oxygen consumption.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

The JC-1 dye exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence shift from green to red. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.

Methodology:

-

Cell Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a positive control for depolarization (e.g., FCCP) and a vehicle control.

-

JC-1 Staining: Incubate the treated cells with JC-1 staining solution in the dark at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Fluorescence Measurement: Measure the fluorescence intensity of both the green monomers (excitation ~485 nm, emission ~530 nm) and the red J-aggregates (excitation ~535 nm, emission ~590 nm) using a fluorescence plate reader or a fluorescence microscope.

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Quantification of Cellular ATP Levels

A direct consequence of uncoupling is the inhibition of ATP synthesis. This can be quantified using a luciferase-based ATP assay.

Methodology:

-

Cell Lysis: After treatment with this compound, lyse the cells to release intracellular ATP.

-

Luciferase Reaction: Add a reagent containing luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer.

-

Standard Curve: Generate a standard curve with known concentrations of ATP to quantify the ATP levels in the cell lysates.

Expected Results:

A dose-dependent decrease in cellular ATP levels upon treatment with this compound.

Downstream Signaling Pathways Affected by this compound

The disruption of mitochondrial function by this compound triggers a cascade of cellular stress responses and alters key signaling pathways.

Activation of AMP-Activated Protein Kinase (AMPK)

The decrease in ATP production and the corresponding increase in the AMP/ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

Activated AMPK attempts to restore energy balance by:

-

Inhibiting anabolic pathways: Downregulating energy-consuming processes such as protein and lipid synthesis.

-

Stimulating catabolic pathways: Promoting processes that generate ATP, such as glycolysis and fatty acid oxidation.

References

The In-Depth Guide to Ioxynil's Impact on the Plant Electron Transport Chain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ioxynil, a potent nitrile herbicide, effectively controls broadleaf weeds by targeting a critical juncture in the plant's energy conversion machinery: the photosynthetic electron transport chain. This technical guide provides a comprehensive analysis of the molecular mechanisms underlying this compound's herbicidal activity, with a specific focus on its interaction with Photosystem II (PSII). We delve into the quantitative aspects of this inhibition, present detailed experimental protocols for its characterization, and offer visual representations of the key pathways and interactions to facilitate a deeper understanding for researchers in plant science and herbicide development.

Introduction to this compound and its Herbicidal Action

This compound (4-hydroxy-3,5-diiodobenzonitrile) is a post-emergence contact herbicide used for the selective control of broadleaf weeds in various crops.[1] Its herbicidal efficacy stems from its ability to disrupt photosynthesis, the fundamental process by which plants convert light energy into chemical energy. The primary site of this compound's action is the thylakoid membrane within the chloroplasts, specifically targeting the electron transport chain.[2] By interfering with the flow of electrons, this compound rapidly inhibits the production of ATP and NADPH, essential molecules for carbon fixation. This disruption not only halts the plant's ability to produce its own food but also leads to the generation of highly destructive reactive oxygen species (ROS), which cause rapid cellular damage, manifesting as chlorosis and necrosis.[3]

Mechanism of Action: Inhibition of Photosystem II